molecular formula C16H14BrNO3 B14543606 N-{2-[2-(4-Bromophenyl)-2-oxoethoxy]phenyl}acetamide CAS No. 61821-70-3

N-{2-[2-(4-Bromophenyl)-2-oxoethoxy]phenyl}acetamide

Cat. No.: B14543606
CAS No.: 61821-70-3
M. Wt: 348.19 g/mol
InChI Key: WVOPINSFURIMHQ-UHFFFAOYSA-N
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Description

N-{2-[2-(4-Bromophenyl)-2-oxoethoxy]phenyl}acetamide is an organic compound with the molecular formula C16H14BrNO3 It is a derivative of acetamide and contains a bromophenyl group, making it a brominated aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-Bromophenyl)-2-oxoethoxy]phenyl}acetamide typically involves the reaction of 4-bromophenylacetic acid with 2-aminophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then acetylated using acetic anhydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-Bromophenyl)-2-oxoethoxy]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or carboxylic acids.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Major Products

    Oxidation: Bromophenyl ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Hydroxyl or amino-substituted derivatives.

Scientific Research Applications

N-{2-[2-(4-Bromophenyl)-2-oxoethoxy]phenyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[2-(4-Bromophenyl)-2-oxoethoxy]phenyl}acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to antimicrobial or anticancer effects. The bromophenyl group can enhance the compound’s binding affinity to target proteins, while the acetamide moiety can facilitate its interaction with biological membranes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Bromophenyl)acetamide: A simpler analog with similar brominated aromatic structure but lacking the additional ethoxyphenyl group.

    N-(4-Chlorophenyl)acetamide: A chlorinated analog with similar properties but different reactivity due to the presence of chlorine instead of bromine.

    N-(4-Fluorophenyl)acetamide: A fluorinated analog with distinct electronic properties due to the presence of fluorine.

Uniqueness

N-{2-[2-(4-Bromophenyl)-2-oxoethoxy]phenyl}acetamide is unique due to its combination of bromophenyl and ethoxyphenyl groups, which confer specific chemical and biological properties

Properties

CAS No.

61821-70-3

Molecular Formula

C16H14BrNO3

Molecular Weight

348.19 g/mol

IUPAC Name

N-[2-[2-(4-bromophenyl)-2-oxoethoxy]phenyl]acetamide

InChI

InChI=1S/C16H14BrNO3/c1-11(19)18-14-4-2-3-5-16(14)21-10-15(20)12-6-8-13(17)9-7-12/h2-9H,10H2,1H3,(H,18,19)

InChI Key

WVOPINSFURIMHQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1OCC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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